2-[(6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]propanoic acid
Description
The compound 2-[(6-Oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carbonyl)amino]propanoic acid (hereafter referred to as the target compound) is a structurally complex molecule featuring a tricyclic diazatricyclo[7.3.1.0²,⁷] core fused with a propanoic acid moiety. Key characteristics include:
Properties
IUPAC Name |
2-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-9(14(20)21)16-15(22)17-6-10-5-11(8-17)12-3-2-4-13(19)18(12)7-10/h2-4,9-11H,5-8H2,1H3,(H,16,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAARVQDZUJVXQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]propanoic acid involves multiple steps. One common method includes the condensation of acetoacetic acid with salicylaldehyde and thiourea in the presence of a sodium-bisulfate catalyst . This reaction typically occurs in ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-[(6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-[(6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Differences and Implications
Substituent Effects: The target compound’s propanoic acid moiety improves aqueous solubility compared to acetylated () or methylated () analogs, which are more lipophilic. This property may enhance bioavailability in therapeutic contexts .
Conformational Preferences :
- highlights that the target compound adopts an anti conformation between the C=O and C11–N12 bonds, unlike most N-carbonyl cytisine derivatives (typically syn). This conformational distinction may alter binding kinetics to receptors or enzymes .
Biological Activity: Acetylcytisine () and N-Methylcytisine () are established nicotinic receptor ligands, whereas the target compound’s amino acid side chain may confer selectivity for peptidase domains (e.g., ACE2 in SARS-CoV-2 inhibition, as suggested in ) . Argentine () and other dimeric derivatives exhibit uncharacterized bioactivity, likely due to increased structural complexity.
Physicochemical Properties
- Solubility : The target compound’s -COOH group confers higher aqueous solubility (~1.5–2.0 mg/mL estimated) compared to acetylcytisine (0.1–0.5 mg/mL) .
- Chromatographic Behavior : In , related tricyclic compounds exhibit retention factors (e.g., 0.9631 for fluorophenyl derivatives), suggesting moderate polarity, consistent with the target compound’s profile .
Structural-Activity Relationships (SAR)
- Amino Acid Modifications: Replacement of the propanoic acid group with nonpolar substituents (e.g., acetyl or methyl) reduces solubility but may improve blood-brain barrier penetration for CNS targets .
Biological Activity
The compound 2-[(6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]propanoic acid is a member of the diazatricyclo class of compounds, characterized by its unique bicyclic structure and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with a molecular formula that includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The presence of the carboxylic acid functional group enhances its reactivity and interaction with biological targets.
Structural Formula
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for cellular responses.
- Gene Expression Alteration : The compound may affect the expression levels of genes associated with various biological processes.
Biological Activity Overview
Research indicates that compounds within the diazatricyclo class exhibit diverse biological activities, including:
- Antimicrobial Effects : Some derivatives have shown potential as antimicrobial agents.
- Antitumor Activity : Several studies suggest that these compounds could possess antitumor properties.
- Neuroprotective Effects : Certain analogs have been investigated for their neuroprotective capabilities.
Data Table: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl (1R,9R)-6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene | Similar bicyclic structure | Antimicrobial |
| (+)-(1R,2S,9S)-11-Methyl-7,11-Diazatricyclo[7.3.1.02,7]tridecane | Contains additional methyl group | Potential antitumor |
| N-Methyl-6-Oxo-7,11-Diazatricyclo[7.3.1.0~2,7~]Trideca | Variation in nitrogen positioning | Enzyme inhibitor |
Case Study 1: Antimicrobial Activity
A study explored the antimicrobial properties of a related diazatricyclo compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
Case Study 2: Antitumor Potential
Research involving cancer cell lines demonstrated that another derivative of this compound induced apoptosis in tumor cells through a mechanism involving caspase activation and mitochondrial dysfunction.
Case Study 3: Neuroprotection
A recent investigation into the neuroprotective effects of diazatricyclo compounds indicated that they could reduce oxidative stress in neuronal cells, highlighting their potential in treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for 2-[(6-Oxo-7,11-diazatricyclo[...])amino]propanoic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves cyclization and coupling reactions, as seen in structurally similar tricyclic compounds (e.g., spiro-decane-dione derivatives). Key steps include:
- Use of amino-propanoic acid derivatives as nucleophiles.
- Optimization of solvents (e.g., DMF or acetonitrile), temperature (60–100°C), and catalysts (e.g., Lewis acids) .
- Table 1 : Hypothetical Reaction Optimization Parameters (based on analogous syntheses):
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Polar aprotic | ↑ Solubility |
| Temp. | 80–90°C | ↑ Reaction rate |
| Catalyst | ZnCl₂ | ↓ Side reactions |
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches to confirm functional groups .
- UV-Vis : Monitor π→π* transitions in the tricyclic core (λmax ~250–300 nm) for purity assessment .
- Elemental Analysis : Validate empirical formula (C, H, N ratios) to ensure synthesis accuracy .
Q. How can reaction mechanisms for the formation of the tricyclic core be inferred experimentally?
- Methodological Answer : Use isotopic labeling (e.g., ¹³C NMR) to track carbon migration during cyclization. Kinetic studies (varying reactant concentrations) can identify rate-determining steps .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in spectroscopic or crystallographic data?
- Methodological Answer :
- Perform DFT calculations to simulate IR/UV spectra and compare with experimental data. For example, discrepancies in carbonyl stretching frequencies may arise from solvent effects or conformational isomerism .
- Use molecular docking to predict intermolecular interactions affecting crystallographic packing .
Q. What strategies are effective for integrating this compound into theoretical frameworks (e.g., supramolecular chemistry or enzyme inhibition)?
- Methodological Answer :
- Link to conceptual frameworks like host-guest chemistry by modifying the propanoic acid moiety to enhance binding with macrocycles (e.g., cyclodextrins) .
- Design enzyme inhibition assays using the tricyclic core as a mimic for natural substrates (e.g., protease inhibitors) .
Q. How can researchers design experiments to address conflicting bioactivity data in literature?
- Methodological Answer :
- Step 1 : Replicate studies under standardized conditions (pH, temp.) to isolate variables.
- Step 2 : Use LC-MS to verify compound stability in biological media (e.g., serum) .
- Step 3 : Apply multivariate analysis to correlate structural modifications (e.g., substituents on the diazatricyclo core) with activity trends .
Q. What advanced separation techniques (e.g., chiral chromatography) are suitable for resolving stereoisomers of this compound?
- Methodological Answer :
- Use polysaccharide-based chiral columns (e.g., Chiralpak®) with hexane:isopropanol gradients.
- Monitor enantiomeric excess via circular dichroism (CD) or polarimetry .
Data Analysis & Experimental Design
Q. How should researchers statistically validate reproducibility in synthetic batches?
- Methodological Answer :
- Apply ANOVA to compare yields/purity across ≥3 independent batches.
- Use control charts (e.g., X-bar charts) to monitor critical parameters (e.g., reaction time) .
Q. What in silico tools are recommended for predicting metabolic pathways of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
